4-((1-(2,5-dimethylbenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide
Description
This quinazolinone derivative features a 2,5-dimethylbenzyl group at the N1 position, a 6,7-dimethoxy-substituted quinazolin-2,4-dione core, and an N-isopentylbenzamide side chain.
Properties
IUPAC Name |
4-[[1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-(3-methylbutyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N3O5/c1-20(2)13-14-33-30(36)24-11-9-23(10-12-24)18-35-31(37)26-16-28(39-5)29(40-6)17-27(26)34(32(35)38)19-25-15-21(3)7-8-22(25)4/h7-12,15-17,20H,13-14,18-19H2,1-6H3,(H,33,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFAFJDXDPXCLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCC(C)C)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-(2,5-dimethylbenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide is a derivative of quinazoline that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its anticancer, antibacterial, and anti-inflammatory activities.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Quinazoline core : A bicyclic structure known for various pharmacological activities.
- Dimethoxy groups : Contributing to its biological activity and solubility.
- N-isopentylbenzamide moiety : Enhancing its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazoline possess significant anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation through multiple mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways. In vitro studies indicated that it effectively reduced viability in various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values ranging from 10 to 25 µM .
- Cell Cycle Arrest : It has been observed to induce G0/G1 phase arrest in cancer cells, thereby preventing further cell division. This was confirmed through flow cytometry analysis.
- Mechanism of Action : The compound may exert its effects by modulating key signaling pathways such as the MAPK and NF-kB pathways, which are crucial for cell survival and proliferation .
Antibacterial Activity
The antibacterial activity of the compound was evaluated against several strains of bacteria, including both Gram-positive and Gram-negative species. The findings are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 30 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These results indicate that the compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative bacteria, which is a common trend among quinazoline derivatives .
Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, the compound has shown significant anti-inflammatory effects:
- Cytokine Inhibition : Studies have reported that the compound significantly inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages .
- Mechanistic Insights : The anti-inflammatory effects are believed to arise from the suppression of NF-kB activation and MAPK phosphorylation, leading to reduced inflammatory responses .
Case Studies
A recent case study highlighted the efficacy of this compound in a murine model of inflammation. Mice treated with the compound exhibited a marked reduction in paw swelling and inflammatory cytokine levels compared to control groups. Histological analyses revealed decreased infiltration of inflammatory cells in treated tissues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Quinazolinone Family
Compound A : 4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide
- Key Differences :
- Benzyl Substituent : 3-methylbenzyl (Compound A) vs. 2,5-dimethylbenzyl (Target).
- Amide Side Chain : N-methyl (Compound A) vs. N-isopentyl (Target).
- The N-isopentyl group could increase lipophilicity (higher logP) compared to N-methyl, influencing pharmacokinetics.
Compound B : N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide
- Key Differences: Core Structure: Thiazole-dihydrodioxin hybrid (Compound B) vs. quinazolinone (Target). Functional Groups: Thiazole and dihydrodioxin (Compound B) vs. dimethoxyquinazolinone (Target).
- Implications: Compound B’s thiazole and sulfur atom may engage in hydrogen bonding or π-π interactions distinct from the target’s oxygen-rich quinazolinone core. The dihydrodioxin moiety in Compound B could improve metabolic stability compared to the target’s dimethylbenzyl group.
Ethyl Benzoate Derivatives (Non-Quinazolinones)
The ethyl benzoate derivatives I-6230, I-6232, I-6273, I-6373, and I-6473 share a phenethylamino/phenethoxy side chain but lack the quinazolinone core. These compounds are smaller (e.g., I-6230: MW ~350) and feature pyridazine or isoxazole heterocycles, suggesting divergent biological targets (e.g., GPCRs vs. kinases).
Comparative Data Table
Research Findings and Hypotheses
- Substituent Position Effects : The 2,5-dimethylbenzyl group in the target compound may improve binding affinity compared to Compound A’s 3-methylbenzyl, as ortho-substituents often enhance steric complementarity in enzyme pockets.
- Side Chain Impact : The N-isopentyl group’s branched structure could reduce metabolic clearance compared to linear chains (e.g., N-methyl), though this requires experimental validation.
- Heterocycle Relevance: Compound B’s thiazole and dihydrodioxin groups suggest a different mechanism of action (e.g., kinase vs. protease inhibition) compared to the quinazolinone-based target.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
